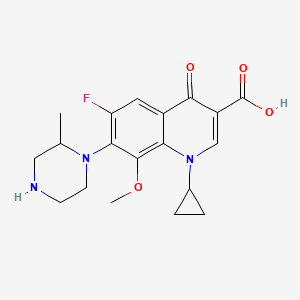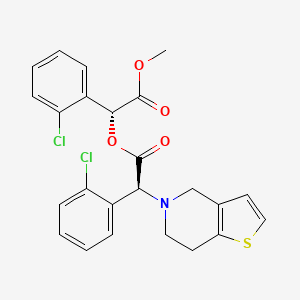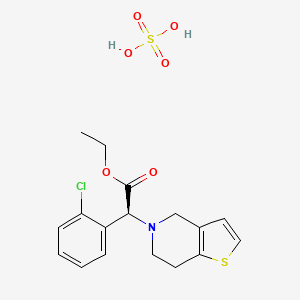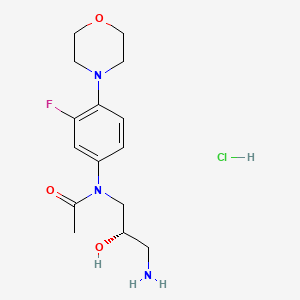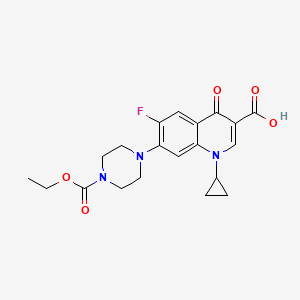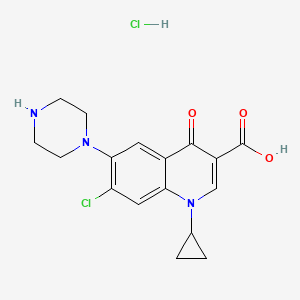
7(S)Chloro-7-deoxylincomycin sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clindamycin sulfoxide is an active metabolite of the antibiotic clindamycin. It is formed via S-oxidation of clindamycin primarily by the cytochrome P450 (CYP) isoform CYP3A4. Clindamycin sulfoxide inhibits the growth of P. prevotti, B. fragilis, and C. sordelli in vitro with MIC values of 2, 2, and 1 mg/L, respectively.
A Clindamycin metabolite.
Clindamycin Sulfoxide is a Clindamycin metabolite.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions :
- A study by Badi and Tuwar (2017) explored the oxidation of a similar compound, Clindamycin phosphate, using Ceric ammonium sulphate in perchloric acid medium. This research provides insight into the oxidation behavior of related compounds, which can be useful in understanding the chemical properties of the target compound (Badi & Tuwar, 2017).
Synthesis Methods :
- Ikemoto et al. (2005) described a practical method for synthesizing a compound structurally similar to the target compound. This method involved esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, highlighting a potential approach for synthesizing complex compounds like the one (Ikemoto et al., 2005).
Pharmacological Application :
- Research by Sawai et al. (2010) on a peptide-like amorphous compound with a somewhat similar structure revealed a manufacturing process suitable for large-scale production, suggesting potential pharmaceutical applications for related compounds (Sawai et al., 2010).
Antibacterial Activity :
- A study by Egawa et al. (1984) investigated compounds with an amino- and hydroxy-substituted cyclic amino group, similar to the target compound, and found some to be more active than enoxacin, an antibacterial agent. This suggests the potential antibacterial properties of structurally related compounds (Egawa et al., 1984).
Crystal Structure Analysis :
- Ravikumar and Sridhar (2010) analyzed the crystal structure of Clindamycin hydrochloride, closely related to the target compound, focusing on its interactions and hydrogen bonding in hydrated and solvated forms. Such structural analyses are crucial for understanding the physical properties of similar compounds (Ravikumar & Sridhar, 2010).
Propiedades
Número CAS |
22431-46-5 |
|---|---|
Fórmula molecular |
C18H33ClN2O6S |
Peso molecular |
441.0 g/mol |
Nombre IUPAC |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+,28?/m0/s1 |
Clave InChI |
XSLGFIQRVCXUEU-NXMZTFJRSA-N |
SMILES isomérico |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)O)O)O)[C@H](C)Cl |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl.Cl |
SMILES canónico |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl |
Apariencia |
White to Off-White Solid |
melting_point |
85-88°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galactooctopyranose; 7(S)-Chloro-7-deoxylincomycin Sulfoxide; U 25026A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)
![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)
